molecular formula C23H18BrN5O3S B2626596 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895641-24-4

3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Numéro de catalogue: B2626596
Numéro CAS: 895641-24-4
Poids moléculaire: 524.39
Clé InChI: LFFYQIOMTITJCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, along with bromobenzenesulfonyl and ethoxyphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Ring Formation: The quinazoline ring can be constructed via a condensation reaction involving anthranilic acid derivatives.

    Introduction of Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate using bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxyphenyl Group Addition: The final step includes the coupling of the ethoxyphenyl group to the nitrogen atom of the triazoloquinazoline core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or thiols, respectively.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or thiols.

    Substitution: Azido or thiol-substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's structure includes a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of the bromobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets. The compound's molecular formula is C19H19BrN4O2S, with a molecular weight of approximately 433.35 g/mol.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing quinazoline and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit specific kinases involved in cancer proliferation. The sulfonamide group in this compound may enhance its interaction with target proteins, potentially leading to the development of novel anticancer agents.

2. Antimicrobial Properties
The sulfonyl group is known to impart antimicrobial activity. Preliminary studies suggest that 3-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may exhibit broad-spectrum antimicrobial effects. This opens avenues for its application in developing new antibiotics or antifungal agents.

3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various studies. It may interact with specific enzymes involved in metabolic pathways or disease processes, making it a candidate for drug design aimed at treating metabolic disorders or other enzyme-related diseases.

Organic Synthesis Applications

1. Building Block for Complex Molecules
Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions. For example, the bromine atom can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.

2. Synthesis of Hybrid Molecules
The compound can be employed to create hybrid molecules that combine different pharmacophores. This strategy is often used in drug discovery to enhance efficacy and reduce side effects by targeting multiple pathways simultaneously.

Biological Studies

1. Mechanistic Studies
The compound's interactions at the molecular level provide insights into the mechanisms of action of similar compounds. Understanding how this compound interacts with biological targets can inform the design of more effective drugs.

2. Toxicology Assessments
Given the potential for skin irritation and eye damage associated with brominated compounds, assessing the safety profile of this compound is crucial for its application in pharmaceuticals.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity (2022)Demonstrated that quinazoline derivatives exhibit significant inhibition of cancer cell lines through targeted kinase inhibition.
Antimicrobial Screening (2023)Found that compounds similar to this structure showed activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Research (2024)Reported that sulfonamide-containing compounds effectively inhibit specific metabolic enzymes related to diabetes management.

Mécanisme D'action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3-(4-METHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • 3-(4-FLUOROBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Uniqueness

The uniqueness of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogues. The presence of the bromine atom allows for specific interactions with biological targets and provides opportunities for further functionalization through substitution reactions.

Activité Biologique

The compound 3-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid molecule that incorporates elements of quinazoline and triazole structures. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including neurodegenerative disorders and cancers.

Recent studies have demonstrated that quinazoline-triazole hybrids can act as acetylcholinesterase (AChE) inhibitors , which is particularly relevant in the context of Alzheimer's disease. The biological assay results indicated that these compounds can inhibit the AChE enzyme with IC50 values ranging from 0.2 to 83.9 µM . The ability to bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the AChE enzyme suggests a dual binding mechanism, enhancing their potential efficacy as anti-Alzheimer's agents.

Antiproliferative Activity

The antiproliferative effects of related quinazoline derivatives have been extensively studied. For instance, compounds similar to the target compound exhibited moderate growth inhibition against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range . Specifically, one study noted that phenyl-substituted quinazolines displayed enhanced cytotoxicity compared to their naphthyl counterparts, indicating that structural modifications significantly influence biological activity.

Inhibition of Enzymatic Activity

In addition to AChE inhibition, certain related compounds have shown promising results against phospholipase A2 and protease enzymes, which are implicated in inflammatory processes. For example, a study reported that specific quinazoline derivatives provided significant protection in an acetic acid-induced colitis model in rats, outperforming traditional treatments like dexamethasone . This suggests potential applications in treating inflammatory diseases.

Synthesis and Evaluation of Quinazoline-Triazole Hybrids

A notable study synthesized a series of quinazoline-triazole hybrids and evaluated their biological activities. The compounds were assessed for their AChE inhibitory potential and cytotoxicity against various cancer cell lines. The findings indicated that structural modifications, such as substituent variations on the quinazoline ring, could lead to enhanced biological activity and selectivity .

Pharmacokinetic Profiles

Pharmacokinetic evaluations revealed that many synthesized hybrids exhibited favorable profiles for drug development, including appropriate solubility and permeability characteristics. These properties are crucial for ensuring effective bioavailability and therapeutic action in vivo .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Quinazoline-Triazole Hybrid 1AChE Inhibition0.2
Quinazoline-Triazole Hybrid 2AChE Inhibition83.9
Quinazoline Derivative AAntiproliferative50
Quinazoline Derivative BAnti-inflammatoryEffective

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
PhenylIncreased cytotoxicity
NaphthylDecreased cytotoxicity
DimethylaminoEnhanced activity
Longer Side ChainsDiminished potency

Propriétés

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-2-32-17-11-9-16(10-12-17)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)33(30,31)18-13-7-15(24)8-14-18/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFYQIOMTITJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.